Lipophilicity Differentiation: 4-Ethyl-4-methylpiperidin-1-amine Exhibits a logP of 1.28 Versus 0.98 for Unsubstituted Piperidin-1-amine and 0.80 for 4-Methylpiperidin-1-amine
The computed logP (octanol-water partition coefficient) of 4-ethyl-4-methylpiperidin-1-amine is 1.28 , compared with 0.98 for piperidin-1-amine (1-aminopiperidine, the parent N-aminopiperidine) and an XLogP3-AA of 0.80 for 4-methylpiperidin-1-amine [1]. This represents a +0.30 log-unit increase over the parent scaffold and a +0.48 log-unit increase over the mono-methyl analog, corresponding to a 2.0-fold and 3.0-fold higher partition coefficient respectively. The increase is consistent with the additive Hansch π contributions of the ethyl (+1.0) and methyl (+0.5) substituents, partially offset by branching effects.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP 1.28 (predicted, ChemSrc/ACD/Labs method) |
| Comparator Or Baseline | Piperidin-1-amine: logP 0.98 (predicted); 4-Methylpiperidin-1-amine: XLogP3 0.80 (PubChem computed) |
| Quantified Difference | +0.30 log units vs. parent; +0.48 log units vs. 4-methyl analog (≈2–3× higher partitioning) |
| Conditions | Predicted logP values from different computational engines (ACD/Labs vs. XLogP3); direct experimental shake-flask logP data are not available for any comparator |
Why This Matters
A logP shift of +0.3–0.5 units can substantially alter passive membrane permeability and blood-brain barrier penetration potential, making this compound a differentiated lipophilic building block for CNS-targeted library synthesis compared to more polar N-aminopiperidine alternatives.
- [1] PubChem. 4-Methylpiperidin-1-amine (CID 3733587) – XLogP3-AA 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/3733587 (accessed 2024). View Source
